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PROTAC CDK9 degrader-2

CDK9 PROTAC Selectivity

PROTAC CDK9 degrader-2 (compound 11c) is the definitive wogonin-based chemical probe for dissecting CDK9 protein ablation versus kinase inhibition. Unlike ATP-competitive inhibitors (NVP-2, SNS-032) that preserve scaffolding functions, this CRBN-dependent degrader achieves complete CDK9 clearance, yielding distinct transcriptomic and apoptotic outcomes. Its triazole linker—assembled via click chemistry—provides a validated blueprint for SAR-driven optimization of next-generation CDK9 degraders. With MCF-7 antiproliferative IC50 of 17 μM and high selectivity over CDK9-low L02 cells (>100 μM), it is the optimal tool for comparative target-validation studies in breast cancer models. Choose this benchmark PROTAC to generate mechanistically unambiguous, publication-ready datasets.

Molecular Formula C39H36N6O10
Molecular Weight 748.7 g/mol
Cat. No. B12427090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 degrader-2
Molecular FormulaC39H36N6O10
Molecular Weight748.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O
InChIInChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51)
InChIKeyMRRHEHIWXXJQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK9 degrader-2: A Wogonin-Based CRBN-Recruiting CDK9 Degrader with Defined Cellular Activity in MCF-7 Models


PROTAC CDK9 degrader-2 (also designated as compound 11c, CAS 2435721-30-3) is a bifunctional PROTAC (Proteolysis Targeting Chimera) molecule engineered to induce the selective, proteasome-dependent degradation of cyclin-dependent kinase 9 (CDK9) [1]. It achieves this through the covalent linkage of the natural product CDK9 inhibitor Wogonin to a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand via a triazole-containing linker [1]. This compound is utilized as a chemical probe to dissect the specific phenotypic consequences of CDK9 protein ablation versus kinase inhibition [1].

Why ATP-Competitive Inhibitors and Alternative PROTACs Cannot Substitute for PROTAC CDK9 degrader-2


Generic substitution within the CDK9-targeting chemical tool class is invalid for two primary reasons. First, ATP-competitive CDK9 inhibitors (e.g., NVP-2, SNS-032) maintain residual kinase activity and fail to ablate scaffolding functions, leading to distinct transcriptomic and apoptotic outcomes compared to complete protein degradation [1]. Second, the CDK9 PROTAC landscape is highly heterogeneous in terms of ligand scaffolds and degradation efficiency. For example, CRBN-recruiting degraders based on aminopyrazole or SNS-032 ligands exhibit sub-nanomolar to low nanomolar DC50 values and divergent selectivity profiles [2][3]. Therefore, the specific wogonin-based architecture of PROTAC CDK9 degrader-2 confers a unique balance of moderate potency and a well-characterized, ligand-defined degradation mechanism that is not replicated by other CDK9 PROTACs or inhibitors [1].

Quantitative Differentiation of PROTAC CDK9 degrader-2: A Head-to-Head and Cross-Study Comparative Analysis


Selective Antiproliferative Activity in CDK9-Overexpressing MCF-7 Cells vs. CDK9-Low L02 Cells

PROTAC CDK9 degrader-2 (compound 11c) demonstrates a 17 μM IC50 for inhibition of MCF-7 breast cancer cell proliferation, a cell line known for CDK9 overexpression. Crucially, its activity is highly attenuated in L02 normal liver cells, which express low levels of CDK9, exhibiting an IC50 greater than 100 μM. This >5.9-fold selectivity window provides a functional readout of CDK9 dependency and distinguishes it from pan-kinase inhibitors that often show indiscriminate cytotoxicity [1][2]. In contrast, the clinical CDK9 inhibitor NVP-2, while potent in enzymatic assays (IC50 = 0.514 nM), does not exhibit this same cell-type selectivity profile in the context of PROTAC-mediated degradation .

CDK9 PROTAC Selectivity MCF-7 L02 Antiproliferative

Mechanism of Action: CRBN-Dependent and Proteasome-Dependent Degradation

PROTAC CDK9 degrader-2's degradation activity is strictly dependent on the ubiquitin-proteasome system and the E3 ligase cereblon (CRBN). Co-treatment with the proteasome inhibitor MG132 completely abolishes CDK9 degradation, and silencing CRBN with siRNA also blocks the effect, confirming a classical PROTAC mechanism of action [1]. This stands in contrast to some CDK9-targeting PROTACs like THAL-SNS-032, which have been reported to exhibit degradation that is not fully rescued by CRBN knockout, suggesting potential additional or alternative mechanisms [2].

PROTAC CDK9 CRBN MG132 Ubiquitin-Proteasome System

Distinct Chemical Scaffold: Wogonin-Based vs. SNS-032 or Aminopyrazole-Based PROTACs

PROTAC CDK9 degrader-2 is uniquely constructed using the natural product Wogonin as the CDK9-binding warhead. This is a key differentiator from the most common CDK9 PROTACs, such as THAL-SNS-032 (which uses the SNS-032 ligand) and dCDK9-202 (which uses an aminopyrazole-based ligand) [1][2]. The wogonin scaffold confers a distinct binding mode to CDK9 (IC50 for Wogonin against CDK9 is 0.19 μM) [1]. This chemical divergence is critical for structure-activity relationship (SAR) studies and for understanding ligand-driven degradation selectivity, as the warhead's interaction with the target protein's surface lysine residues dictates ubiquitination site selection [1].

PROTAC CDK9 Wogonin Chemical Probe Scaffold

Recommended Research Applications for PROTAC CDK9 degrader-2 Based on Validated Evidence


Differentiating Phenotypes of CDK9 Degradation vs. Catalytic Inhibition

Given its defined, CRBN-dependent degradation mechanism and the availability of the matched inhibitor Wogonin, PROTAC CDK9 degrader-2 is an optimal tool for comparative studies designed to dissect the biological consequences of CDK9 protein loss versus mere kinase activity blockade. This is a critical experimental paradigm for validating CDK9 as a therapeutic target [1]. Researchers can directly compare transcriptomic, proteomic, and phenotypic changes induced by the degrader versus the parent inhibitor Wogonin.

Investigating CDK9 Dependency in MCF-7 Breast Cancer Models

The compound's validated antiproliferative activity in MCF-7 cells (IC50 = 17 μM) and its high selectivity against CDK9-low L02 cells (>100 μM) make it a suitable probe for studying CDK9 addiction in breast cancer cell models. This application is particularly useful for mechanistic studies exploring the role of CDK9 in regulating anti-apoptotic proteins like Mcl-1 and the oncogene c-MYC in this specific cellular context [1][2].

PROTAC Technology Development and Linker Optimization Studies

As one of the earliest wogonin-based PROTACs, compound 11c serves as a benchmark in SAR campaigns aimed at optimizing linker composition and length for CDK9 degraders. Its triazole-containing linker, assembled via 'click chemistry,' provides a valuable starting point for medicinal chemists designing next-generation CDK9 PROTACs with improved potency, selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

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